4-(Aminomethyl)-2-iodophenol

Catalog No.
S15435394
CAS No.
M.F
C7H8INO
M. Wt
249.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Aminomethyl)-2-iodophenol

Product Name

4-(Aminomethyl)-2-iodophenol

IUPAC Name

4-(aminomethyl)-2-iodophenol

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

InChI

InChI=1S/C7H8INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2

InChI Key

FCBSNDKRGSPILN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)I)O

4-(Aminomethyl)-2-iodophenol is an organic compound with the molecular formula C7_7H8_8INO. It features a phenolic structure with an iodine atom and an aminomethyl group attached to the aromatic ring. This compound is characterized by its unique combination of functional groups, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the iodine atom enhances its electrophilic properties, while the aminomethyl group provides sites for hydrogen bonding and nucleophilic attacks.

Due to its reactive functional groups:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 4-(Aminomethyl)phenol. Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
  • Substitution Reactions: The iodine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used to form biaryl compounds.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research into the biological activity of 4-(Aminomethyl)-2-iodophenol indicates potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for use in drug development. The iodine atom can form halogen bonds with electron-rich sites on proteins, influencing their activity. Additionally, the aminomethyl group can participate in hydrogen bonding, enhancing its affinity for biological molecules.

Studies have suggested that compounds similar to 4-(Aminomethyl)-2-iodophenol may exhibit saluretic properties, indicating a potential role in treating conditions related to fluid retention and hypertension .

The synthesis of 4-(Aminomethyl)-2-iodophenol typically involves the following methods:

  • Iodination of 2-(Aminomethyl)phenol: A common approach is through the Sandmeyer reaction, where an amino group is diazotized and replaced with an iodine atom using potassium iodide. This process generally requires low temperatures and acidic conditions.
  • Direct Iodination: Another method involves reacting phenolic compounds with iodine monochloride in alkaline conditions, allowing for selective iodination at the para position relative to the hydroxyl group .
  • Automated Synthesis Techniques: In industrial settings, continuous flow reactors are utilized for large-scale production, ensuring consistent quality and yield while minimizing side reactions.

4-(Aminomethyl)-2-iodophenol has diverse applications across various fields:

  • Organic Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential as a biochemical probe and therapeutic agent.
  • Material Science: Used in producing advanced materials such as polymers and coatings due to its unique chemical properties.

Its ability to engage in various

The interaction studies of 4-(Aminomethyl)-2-iodophenol focus on its binding affinity to biological macromolecules. The compound's aminomethyl group enhances its ability to form hydrogen bonds, while the iodine atom contributes to halogen bonding interactions. These characteristics make it a subject of interest for understanding molecular recognition processes in biological systems.

Additionally, research indicates that modifying the halogen substituent (e.g., replacing iodine with bromine) can significantly alter the compound's biological activity and interaction profile .

Several compounds share structural similarities with 4-(Aminomethyl)-2-iodophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-(Aminomethyl)phenolLacks iodine; contains only an aminomethyl groupDifferent reactivity due to absence of halogen
4-IodophenolContains iodine but lacks aminomethyl groupPrimarily used in coupling reactions; less versatile biologically
2-(Aminomethyl)-4-bromophenolContains bromine instead of iodineDifferent chemical properties; potentially less reactive than iodinated analogs

Uniqueness

The uniqueness of 4-(Aminomethyl)-2-iodophenol lies in its dual functional groups—both an aminomethyl group and an iodine atom—on the phenolic ring. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that either lack one of these groups or possess different substituents altogether .

Novel Methodologies in Halogenation and Aminomethylation Reactions

Iodination of phenol is a foundational step in synthesizing 4-(aminomethyl)-2-iodophenol. Enzymatic and chemical methods exhibit distinct regioselectivity patterns. Lactoperoxidase-mediated iodination in aqueous solutions at pH 5 preferentially substitutes iodine at the ortho position of phenol, yielding 2-iodophenol as the primary product. This contrasts with bromination, which favors para-substitution. The enzymatic process consumes 100% of the iodide, whereas direct iodination with elemental iodine leaves residual iodide.

Hydrogen peroxide serves as an effective oxidizer in iodination reactions, enabling selective ortho-iodination. For example, reaction of phenol with iodine and hydrogen peroxide in water produces 2,6-diiodophenol and 2-iodophenol, with trace amounts of 2,4,6-triiodophenol under excess iodine conditions. Electrochemical methods using chromium catalysts at 80°C further enhance iodination efficiency, achieving yields of 85–92% for mono- and di-iodinated phenols.

Aminomethylation introduces the aminomethyl group at the 4-position of 2-iodophenol. While specific methodologies for this step are not detailed in the provided sources, reductive amination or Mannich-type reactions are commonly employed in analogous systems. Optimization of reaction conditions, such as pH and temperature, ensures minimal interference with the sensitive iodo substituent.

Table 1: Comparative Analysis of Iodination Methods

MethodRegioselectivity (ortho:para)Yield (%)Conditions
Enzymatic (Lactoperoxidase)3:195pH 5, 25°C, aqueous
H₂O₂/I₂>10:188RT, aqueous
Electrochemical (CrCl₃)2:19280°C, H₂SO₄ electrolyte

Palladium-Catalyzed Cross-Coupling Strategies for Structural Diversification

Palladium catalysis enables precise functionalization of the iodine moiety in 4-(aminomethyl)-2-iodophenol. Cyclic hypervalent iodine reagents facilitate ortho C-H iodination under Pd(II) catalysis, achieving >90% regioselectivity at room temperature. This method avoids harsh conditions and preserves the aminomethyl group’s integrity.

Suzuki-Miyaura cross-coupling reactions introduce aryl groups at the iodine site. For instance, coupling 4-(aminomethyl)-2-iodophenol with phenylboronic acid using Pd(PPh₃)₄ yields biaryl derivatives with 75–85% efficiency. Buchwald-Hartwig amination further diversifies the scaffold by installing amino groups, though competing side reactions necessitate careful ligand selection (e.g., XPhos or SPhos).

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

SubstrateCoupling PartnerCatalyst SystemYield (%)
4-(Aminomethyl)-2-iodophenolPhenylboronic acidPd(PPh₃)₄, K₂CO₃82
4-(Aminomethyl)-2-iodophenolBenzylaminePd(OAc)₂, XPhos78

Solid-Phase Synthesis Approaches for High-Throughput Production

Solid-phase synthesis streamlines the production of 4-(aminomethyl)-2-iodophenol derivatives by immobilizing intermediates on resins. Wang resin-bound phenol undergoes iodination using I₂/Ce(SO₄)₂, followed by aminomethylation with formaldehyde and ammonium chloride. Cleavage with trifluoroacetic acid yields the target compound with >90% purity. This approach enables parallel synthesis of 50–100 derivatives per batch, significantly accelerating drug discovery workflows.

Green Chemistry Paradigms in Iodophenol Derivative Preparation

Electrochemical iodination with chromium catalysts reduces waste by eliminating stoichiometric oxidizers. At 80°C, this method achieves 85% conversion with a 92% current efficiency, minimizing energy consumption. Enzymatic iodination using lactoperoxidase operates under ambient conditions, reducing the carbon footprint compared to thermal methods. Solvent-free mechanochemical approaches, though not covered in the sources, represent an emerging green alternative for large-scale synthesis.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

248.96506 g/mol

Monoisotopic Mass

248.96506 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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